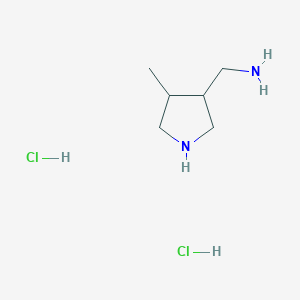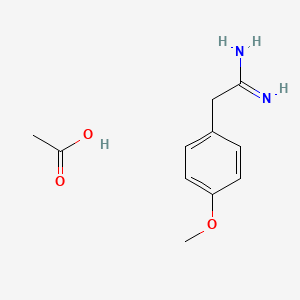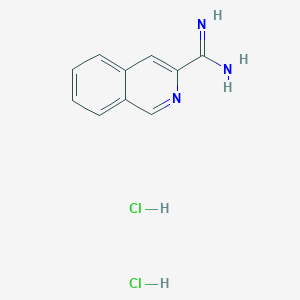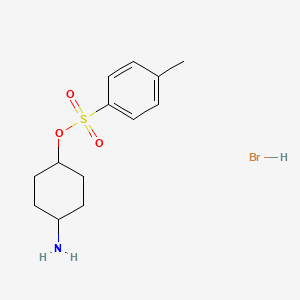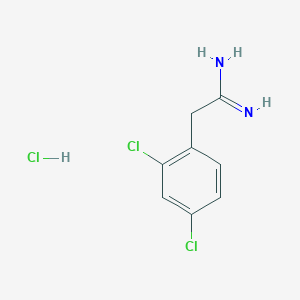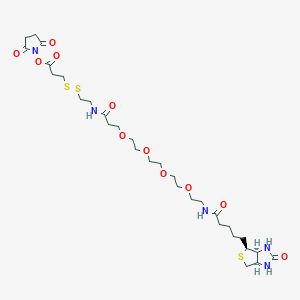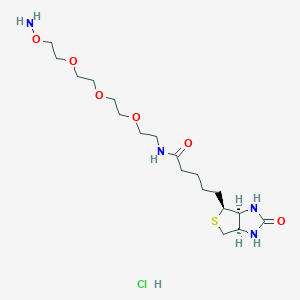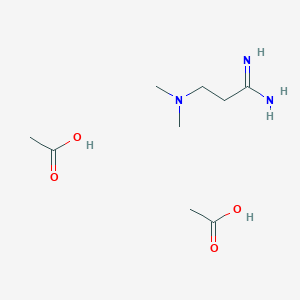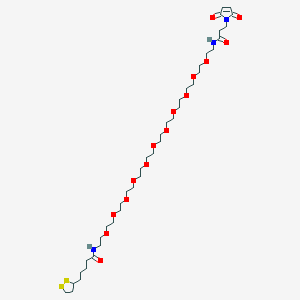
Lipoamide-PEG11-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipoamide-PEG11-Mal is a compound that contains a lipoic acid group and a maleimide group moiety. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The lipoic acid group contains two sulfur atoms connected by a disulfide bond, which can exist in higher oxidation states. The hydrophilic polyethylene glycol linker increases the water solubility of the compound .
作用机制
Target of Action
Lipoamide-PEG11-Mal, also known as MAL-PEG11-Lipoamide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
The compound contains a lipoic acid group and a maleimide group moiety . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction allows the compound to bind to its target protein and an E3 ubiquitin ligase simultaneously . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By exploiting this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s worth noting that the hydrophilic peg linker in the compound increases its water solubility , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of thiol groups in the environment is necessary for the maleimide group in the compound to form a covalent bond . Additionally, the compound’s storage conditions can affect its stability
生化分析
Biochemical Properties
Lipoamide-PEG11-Mal plays a crucial role in biochemical reactions as it forms an essential part of PROTAC molecules . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . By enabling the synthesis of PROTACs, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the target proteins of the PROTACs.
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs, which include this compound as a linker, bind to the target protein and an E3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs themselves .
Metabolic Pathways
As a component of PROTACs, it is likely involved in the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be primarily determined by the properties of the PROTACs it helps form
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTACs it is part of . The targeting signals or post-translational modifications that direct it to specific compartments or organelles would be determined by the other components of the PROTACs.
准备方法
Synthetic Routes and Reaction Conditions
Lipoamide-PEG11-Mal is synthesized by linking lipoamide and maleimide through a polyethylene glycol spacer. The reaction typically involves the activation of the carboxyl group of lipoamide, followed by coupling with the amino group of the polyethylene glycol spacer. The maleimide group is then introduced to the terminal end of the polyethylene glycol spacer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the activation of lipoamide, coupling with polyethylene glycol, and introduction of the maleimide group. The final product is purified using chromatography techniques and characterized using nuclear magnetic resonance and mass spectrometry .
化学反应分析
Types of Reactions
Lipoamide-PEG11-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form free thiol groups or oxidized to form higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing biomolecules, and the reaction is typically carried out in aqueous buffers at neutral pH.
Oxidation and Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond, while oxidizing agents like hydrogen peroxide can oxidize the thiol groups.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate of this compound and the thiol-containing biomolecule.
Oxidation and Reduction: The major products are the reduced or oxidized forms of the lipoic acid group.
科学研究应用
Lipoamide-PEG11-Mal has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Lipoamide-PEG4-Mal: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Lipoamide-PEG12-Mal: Contains a longer polyethylene glycol spacer, providing greater flexibility and distance between the conjugated biomolecules.
Uniqueness
Lipoamide-PEG11-Mal is unique due to its optimal polyethylene glycol spacer length, which balances solubility, flexibility, and reactivity. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHFRMIEQEYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69N3O15S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
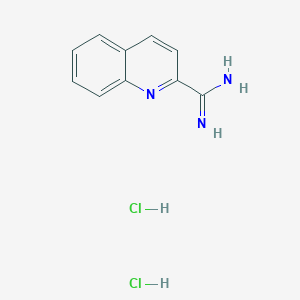
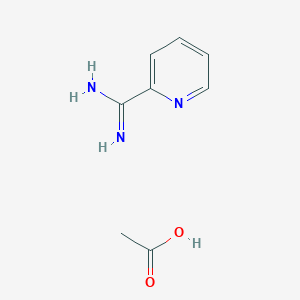
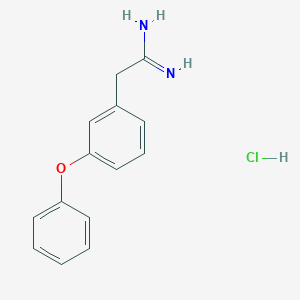
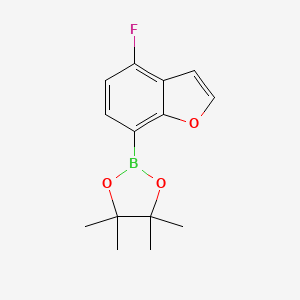
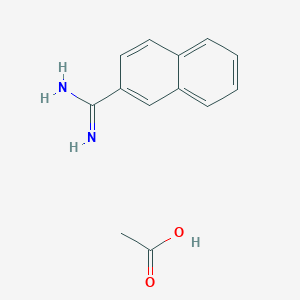
![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B6354140.png)
